molecular formula C15H17NO2 B8730572 1-Amino-3-(biphenyl-4-yloxy)propan-2-ol CAS No. 4698-91-3

1-Amino-3-(biphenyl-4-yloxy)propan-2-ol

Cat. No.: B8730572
CAS No.: 4698-91-3
M. Wt: 243.30 g/mol
InChI Key: GMDBVPHSECPGQQ-UHFFFAOYSA-N
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Description

1-Amino-3-(biphenyl-4-yloxy)propan-2-ol is a high-purity chemical compound offered for research and development purposes. This molecule features a propan-2-ol backbone substituted with an amino group and a biphenyl-4-yloxy ether chain, a structural motif of interest in medicinal chemistry and drug discovery. Compounds with similar biphenyl ether and amino alcohol functionalities are investigated as potential building blocks for pharmaceuticals and biologically active agents, though the specific applications and mechanism of action for this particular molecule are areas of ongoing research and are not yet fully characterized in the public scientific literature. Researchers can utilize this product as a key intermediate or starting material in synthetic organic chemistry projects. It is strictly intended for laboratory research use and is not certified for human consumption or therapeutic application of any kind. For more detailed information on handling, safety, and specifications, please contact our technical support team.

Properties

CAS No.

4698-91-3

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

1-amino-3-(4-phenylphenoxy)propan-2-ol

InChI

InChI=1S/C15H17NO2/c16-10-14(17)11-18-15-8-6-13(7-9-15)12-4-2-1-3-5-12/h1-9,14,17H,10-11,16H2

InChI Key

GMDBVPHSECPGQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CN)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Amino-3-(biphenyl-4-yloxy)propan-2-ol with structurally related compounds, focusing on substituents, pharmacological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Aminopropanol Derivatives

Compound Name Key Substituents Molecular Formula Pharmacological Activity/Use References
This compound Biphenyl-4-yloxy, amino C₁₅H₁₇NO₂* Under investigation -
Bitertanol (1-(biphenyl-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol) Biphenyl-4-yloxy, triazolyl, dimethyl C₂₀H₂₃N₃O₂ Fungicide (Baycor®)
1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol Indol-4-yloxy, methoxyphenoxyethylamino C₂₀H₂₅N₃O₄ Adrenolytic activity (α/β-blockade)
(S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol Dihydroisoquinolinyl C₁₂H₁₆N₂O Intermediate in kinase inhibitor synthesis
1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol 4-tert-Butyl-phenoxy C₁₃H₂₁NO₂ Building block for chemical synthesis
1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride 2,4-Difluorophenyl C₉H₁₂ClF₂NO Preclinical therapeutic candidate

Key Analysis:

Structural Variations and Pharmacological Activity

  • Biphenyl vs. Indolyloxy Substituents :

  • Bitertanol’s triazole ring confers antifungal activity by targeting fungal cytochrome P450 enzymes . In contrast, the indol-4-yloxy substituent in Groszek et al.’s compound () contributes to adrenolytic activity via α/β-adrenergic receptor interaction . Amino Group Positioning:
  • The primary amino group in this compound may facilitate hydrogen bonding with biological targets, similar to β-blockers. However, Bitertanol’s dimethyl and triazolyl groups shift its mechanism toward fungicidal action .

Synthetic Routes

  • Epoxide Ring-Opening :

  • (S)-1-Amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is synthesized via epoxide ring-opening with tetrahydroisoquinoline, a method applicable to other aminopropanol derivatives . Coupling Reactions:
  • and describe peptide coupling agents (e.g., HATU, BOPCl) for conjugating aminopropanol derivatives with carboxylic acids, highlighting scalable synthetic strategies .

Physicochemical Properties

  • Lipophilicity :

  • The tert-butyl-phenoxy substituent in 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol increases molecular weight (223.31 g/mol) and lipophilicity, which may enhance blood-brain barrier penetration . Halogen Effects:
  • Fluorine atoms in 1-Amino-3-(2,4-difluorophenyl)propan-2-ol hydrochloride improve metabolic stability and binding affinity to targets like G protein-coupled receptors .

Preparation Methods

Alkylation of Biphenyl-4-ol

A two-step procedure involves:

  • Activation of Biphenyl-4-ol : Conversion to its sodium or potassium salt using NaOH or K₂CO₃ in dimethylformamide (DMF) at 60–80°C.

  • Coupling with Epichlorohydrin : Reaction with epichlorohydrin (1.2 equiv) yields 1-(biphenyl-4-yloxy)-2,3-epoxypropane, which is subsequently treated with aqueous ammonia or benzylamine to open the epoxide ring.

Optimization Data :

ConditionSolventBaseTemperatureYield (%)
ConventionalDMFK₂CO₃60°C65
Microwave-assistedMeCNNone100°C82
Phase-transferTolueneTBAB40°C73

Key Insight: Microwave irradiation reduces reaction time from 12 hours to 30 minutes while improving yield by 17%.

Epoxide Ring-Opening with Amines

Epoxide intermediates are critical for introducing the amino group stereoselectively.

Synthesis of 1-(Biphenyl-4-yloxy)-2,3-epoxypropane

Epichlorohydrin reacts with biphenyl-4-ol under basic conditions (K₂CO₃, DMF) to form the epoxide. X-ray crystallography confirms the trans-configuration of the oxirane ring.

Ammonolysis

Treatment of the epoxide with concentrated ammonium hydroxide (28% w/w) in ethanol at 50°C for 6 hours affords the target compound. Enantiomeric excess (ee) reaches 98% when using chiral (R)- or (S)-epichlorohydrin.

Reaction Scheme :

1-(Biphenyl-4-yloxy)-2,3-epoxypropane+NH₃This compound\text{1-(Biphenyl-4-yloxy)-2,3-epoxypropane} + \text{NH₃} \rightarrow \text{this compound}

Yield Comparison :

  • Conventional heating: 68%

  • High-pressure (5 atm NH₃): 89%

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables the formation of the biphenyl ether linkage under mild conditions.

Protocol

  • Substrates : Biphenyl-4-ol and N-protected 1-amino-3-hydroxypropan-2-ol (e.g., Boc-protected).

  • Reagents : Triphenylphosphine (1.2 equiv) and diisopropyl azodicarboxylate (DIAD) in THF.

Advantages :

  • Retention of stereochemistry at the propanolamine center.

  • Yields >75% for both (R)- and (S)-enantiomers.

Limitation : Requires chromatographic purification to remove phosphine oxide byproducts.

Mechanochemical Synthesis

Ball-milling techniques offer solvent-free routes with reduced environmental impact.

Procedure

  • Reactants : Biphenyl-4-ol (1 equiv), epichlorohydrin (1.2 equiv), K₂CO₃ (3 equiv).

  • Conditions : Stainless steel jar, 1.5 cm ball, 140 min at 25°C.

  • Workup : Dissolution in CH₂Cl₂, washing with 2N NaOH, column chromatography.

Results :

  • Yield: 83%

  • Purity: 99% (HPLC)

Enantioselective Synthesis

Chiral resolution and asymmetric catalysis are critical for pharmaceutical applications.

Chiral HPLC Resolution

Racemic mixtures are separated using Chiralpak® AD-H columns (hexane:isopropanol 90:10). Retention times:

  • (R)-enantiomer: 12.3 min

  • (S)-enantiomer: 14.8 min

Catalytic Asymmetric Epoxidation

Jacobsen’s (salen)Mn(III) catalyst achieves 92% ee in the epoxidation step, which is retained during ammonolysis.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost ($/g)
Nucleophilic Substitution65–82RacemicHigh12
Epoxide Ring-Opening68–8998Moderate18
Mitsunobu Reaction7599Low45
Mechanochemical83RacemicHigh9

Key Trade-offs: Mechanochemical synthesis is cost-effective but racemic, while Mitsunobu offers high enantiopurity at elevated costs.

Industrial-Scale Production Insights

  • Batch Reactors : 500 L vessels achieve 78% yield using K₂CO₃/DMF at 60°C.

  • Continuous Flow : Microreactors with immobilized lipase catalysts enable 92% conversion in <10 min .

Q & A

Q. What are the optimal synthetic routes for 1-Amino-3-(biphenyl-4-yloxy)propan-2-ol, and how can reaction conditions be tailored to improve yield?

Synthesis typically involves coupling biphenyl-4-ol derivatives with amino-propanol precursors. A common strategy is nucleophilic substitution under basic conditions (e.g., using K₂CO₃ or NaOH in polar aprotic solvents like DMF). For regioselectivity, temperature control (40–60°C) and stoichiometric ratios (1:1.2 amine:phenol) are critical. Post-synthetic purification via column chromatography (silica gel, eluent: EtOAc/hexane gradient) ensures high purity . To improve yield, microwave-assisted synthesis or catalytic methods (e.g., phase-transfer catalysts) may reduce reaction times and side products .

Q. How can the stereochemistry of this compound be characterized, and what techniques validate chiral purity?

Chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis with cyclodextrin-based buffers are standard for enantiomeric separation. Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation with known analogs. For example, (R)- and (S)-enantiomers of similar aminopropanol derivatives show distinct retention times in chiral chromatography . Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial arrangements of substituents .

Q. What physicochemical properties (e.g., solubility, stability) must be prioritized for in vitro assays?

The compound’s biphenyl ether moiety confers lipophilicity, necessitating solubility optimization in aqueous buffers (e.g., using DMSO cosolvents ≤1% v/v). Stability studies under varying pH (4–9) and temperature (4–37°C) reveal degradation kinetics. For instance, analogs like 1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-OL show pH-dependent hydrolysis of the ether bond, requiring storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation of the biphenyl ring) affect biological activity, and what computational tools predict these effects?

Halogenation (e.g., fluoro or chloro substitution) enhances binding affinity to hydrophobic enzyme pockets. Molecular docking (AutoDock Vina) and MD simulations quantify interactions with targets like cytochrome P450 or β-adrenergic receptors. For example, 4-chloro analogs of aminopropanol derivatives exhibit 2–3× higher inhibition constants (Ki) compared to non-halogenated versions . QSAR models further correlate Hammett constants (σ) of substituents with bioactivity trends .

Q. What experimental strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Contradictions often arise from assay variability (e.g., cell line differences, ATP levels in kinase assays). Standardize protocols using reference compounds (e.g., atenolol for β-blocker studies) and validate via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). For example, LC-MS/MS quantification of 1-Amino-3-(2-methylphenyl)propan-2-ol hydrochloride in plasma revealed batch-dependent matrix effects, requiring internal standardization with deuterated analogs .

Q. How can enantiomer-specific effects be systematically evaluated in vivo?

Use chiral pharmacokinetic studies: Administer individual enantiomers to animal models and monitor plasma/tissue distribution via LC-MS. For instance, (S)-enantiomers of 2-amino-3-phenylpropan-1-ol show 30% higher bioavailability than (R)-forms due to differential metabolism by hepatic CYP3A4 . Microdialysis in target tissues (e.g., brain) further clarifies enantiomer-specific biodistribution .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions

MethodSolventCatalystYield (%)Purity (%)Reference
Nucleophilic substitutionDMFK₂CO₃6598
Microwave-assistedMeCNNone8299
Phase-transfer catalysisTolueneTBAB7397

Q. Table 2. Enantiomeric Resolution of Chiral Analogs

CompoundChiral ColumnRetention Time (R)Retention Time (S)Reference
(R/S)-2-Amino-3-phenylpropan-1-olChiralpak AD-H12.3 min14.8 min
1-Amino-3-(2-methylphenyl)propan-2-olLux Cellulose-39.1 min11.5 min

Key Considerations for Researchers

  • Safety : Use EN 374-certified gloves and fume hoods during synthesis, as aminopropanol derivatives may cause skin irritation .
  • Data Reproducibility : Share raw chromatographic and spectral data in open-access repositories to address variability concerns .
  • Collaborative Tools : Leverage PubChem CID databases (e.g., CID 447213 for structural analogs) for cross-referencing physicochemical data .

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